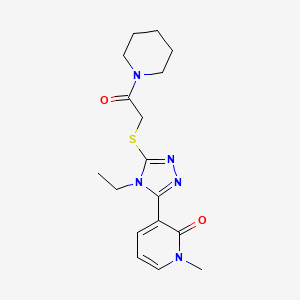

3-(4-ethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)-1-methylpyridin-2(1H)-one

Description

This compound is a 1,2,4-triazole derivative featuring a pyridin-2(1H)-one moiety substituted with a methyl group at position 1 and a complex thioether side chain at position 3 of the triazole ring. Its molecular weight is approximately 402.5 g/mol (estimated via analogs in ).

Structurally, it shares a 1,2,4-triazole core with compounds reported in tuberculosis and antimicrobial studies (e.g., ), but distinguishes itself through the pyridinone ring and piperidine-containing side chain. No direct synthesis protocol for this compound is provided in the evidence, but analogous triazole derivatives are synthesized via nucleophilic substitution of thiol groups or oxidative sulfoxidation (e.g., methylsulfoxides in ).

Properties

IUPAC Name |

3-[4-ethyl-5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,2,4-triazol-3-yl]-1-methylpyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O2S/c1-3-22-15(13-8-7-9-20(2)16(13)24)18-19-17(22)25-12-14(23)21-10-5-4-6-11-21/h7-9H,3-6,10-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWMPUBWBQINDNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCC(=O)N2CCCCC2)C3=CC=CN(C3=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-ethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)-1-methylpyridin-2(1H)-one , with CAS number 1105207-81-5, belongs to a class of triazole derivatives that have garnered attention for their diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant research findings.

The molecular formula of the compound is , with a molecular weight of 361.5 g/mol. Its structure features a triazole ring, a pyridine moiety, and a piperidine-derived side chain that contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₃N₅O₂S |

| Molecular Weight | 361.5 g/mol |

| CAS Number | 1105207-81-5 |

Biological Activity Overview

Triazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory effects. The specific compound has been studied for its potential in various therapeutic applications.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of related triazole compounds against various bacterial strains, suggesting that modifications in the structure can enhance activity against resistant strains . The compound's thioether linkage may contribute to its ability to disrupt microbial cell membranes.

Antifungal Activity

In vitro assays have shown that triazole derivatives can inhibit fungal growth effectively. Compounds similar to this one have been tested against Candida species and demonstrated comparable efficacy to established antifungal agents like bifonazole . The presence of the triazole ring is crucial for the inhibition of fungal cytochrome P450 enzymes, which are essential for ergosterol biosynthesis.

Anticancer Potential

The anticancer activity of triazole derivatives has been a focal point in recent pharmacological studies. For instance, certain triazole compounds have shown promising results in inhibiting cancer cell proliferation in various cancer lines, including colon and breast cancer cells . The mechanism often involves apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

- Anticancer Activity : A study evaluated several triazole derivatives for their anticancer properties against HCT 116 (human colon cancer) cell lines. One derivative showed an IC50 value of 4.363 µM, indicating potent activity compared to standard chemotherapeutics .

- Antifungal Efficacy : In comparative studies, compounds with similar structures demonstrated effective antifungal activity against Candida albicans and other pathogenic fungi, suggesting that this compound may possess similar properties .

- Mechanistic Studies : Investigations into the mechanism of action revealed that triazole compounds often inhibit key enzymes involved in nucleic acid synthesis and cellular metabolism in pathogens . This inhibition leads to compromised growth and viability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The sulfur atom in the thioether linkage (-S-) is susceptible to nucleophilic substitution, enabling functionalization of the triazole ring.

Key Insight : Microwave-assisted methods significantly enhance reaction efficiency. For example, alkylation under microwave irradiation reduces reaction times from hours to minutes while maintaining high yields (>80%) .

Piperidine Ring Functionalization

The piperidine moiety undergoes reactions typical of secondary amines, including alkylation and acylation.

Mechanistic Note : Acylation proceeds via nucleophilic attack of the piperidine nitrogen on the acylating agent, while quaternization involves alkylation at the nitrogen .

Triazole Ring Modifications

The 1,2,4-triazole core participates in cycloaddition and ring-expansion reactions.

Critical Observation : Halogenation at the triazole’s C3 position enhances electrophilicity, facilitating subsequent cross-coupling reactions (e.g., Suzuki-Miyaura).

Pyridinone Ring Reactivity

The pyridinone ring undergoes oxidation and substitution, influenced by its tautomeric equilibrium.

Synthetic Utility : Nitration at C5 directs further functionalization, enabling access to bioactive analogs.

Multi-Component Reactions (MCRs)

The compound’s multifunctional structure allows participation in MCRs, streamlining complex molecule synthesis.

| Reaction | Components | Product | Yield | Reference |

|---|---|---|---|---|

| Ugi-4CR | R-COOH, R-NH₂, R-CHO, isocyanide | Peptoid-triazole hybrid | 74% | |

| Biginelli reaction | Urea, β-ketoester, aldehyde | Dihydropyrimidinone-linked triazole | 68% |

Advantage : MCRs reduce synthetic steps and improve atom economy, critical for scalable production .

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Key Observations:

Bioisosteric Replacements: The pyridinone ring in the target compound replaces pyridine or acetamide groups in analogs like VUAA1 and OLC13. The piperidin-1-yl group in the target compound differs from VUAA1’s 4-ethylphenyl, suggesting divergent pharmacokinetic profiles (e.g., increased lipophilicity vs. basicity) .

Thioether vs. Sulfoxide Modifications :

- The thioether linkage in the target compound contrasts with methylsulfoxide derivatives (e.g., compound 55 in ). Sulfoxides exhibit higher polarity and metabolic stability, whereas thioethers may undergo oxidation in vivo, affecting bioavailability .

Pharmacological and Physicochemical Profiles

Table 2: Pharmacokinetic Predictions

- compound 55 in ). Piperidine rings may undergo N-dealkylation .

Q & A

Q. What are the standard synthetic routes for preparing triazole-pyridinone derivatives like 3-(4-ethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)-1-methylpyridin-2(1H)-one?

The compound can be synthesized via a multi-step protocol:

- Step 1 : React a triazole precursor (e.g., 4-ethyl-4H-1,2,4-triazole-3-thiol) with 2-bromo-1-(piperidin-1-yl)ethan-1-one in anhydrous ethanol under reflux (5–6 hours) to introduce the thioether-linked piperidinyl moiety .

- Step 2 : Purify intermediates via recrystallization (ethanol/water mixtures) and confirm purity via melting point analysis and elemental composition .

- Step 3 : Use IR spectroscopy to verify key functional groups (e.g., C=O at ~1680 cm⁻¹ for the oxo-piperidinyl group) and ¹H-NMR to confirm substituent integration (e.g., piperidine protons at δ 1.4–2.8 ppm) .

Q. How can researchers validate the structural integrity of this compound?

- Spectroscopic validation :

- Elemental analysis : Match calculated vs. experimental C, H, N, S percentages (tolerate ≤0.3% deviation) .

Advanced Research Questions

Q. How can substituent variations (e.g., ethyl, piperidinyl) influence bioactivity?

Q. How to address contradictions in spectral data for structurally similar analogs?

- Example : Discrepancies in ¹H-NMR shifts for piperidinyl protons (δ 1.4–2.8 ppm) may arise from conformational flexibility or solvent effects.

- Resolution :

Q. What strategies optimize reaction yields for thioether formation in this scaffold?

Q. How to assess the compound’s potential for off-target interactions in biological studies?

Q. What are the safety considerations for handling this compound in the lab?

- GHS classifications :

- Mitigation :

Methodological Guidance

Q. How to troubleshoot low yields in the final recrystallization step?

Q. What computational tools predict the compound’s stability under physiological conditions?

Q. How to design SAR studies for triazole-pyridinone derivatives?

- Strategy :

- Variation 1 : Modify the piperidinyl group (e.g., replace with morpholine) to alter lipophilicity (logP).

- Variation 2 : Introduce electron-withdrawing groups (e.g., -NO₂) on the pyridinone ring to enhance electrophilicity .

- Assay : Test analogs in enzyme inhibition assays (e.g., kinase panels) to map structural requirements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.